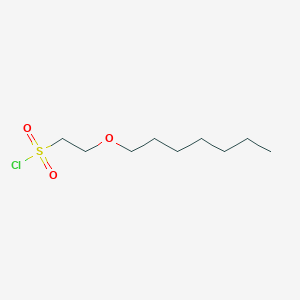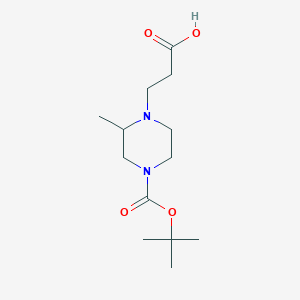
2-(Heptyloxy)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Heptyloxy)ethane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H19ClO3S It is a sulfonyl chloride derivative, characterized by the presence of a heptyloxy group attached to an ethane backbone, which is further connected to a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptyloxy)ethane-1-sulfonyl chloride typically involves the reaction of heptyl alcohol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Anhydrous solvents like dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions: 2-(Heptyloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols.
Solvents: Polar aprotic solvents like acetonitrile or dimethylformamide.
Catalysts: Bases like triethylamine or pyridine.
Major Products:
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonamides: Formed by reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
科学的研究の応用
2-(Heptyloxy)ethane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the modification of polymers and surfaces to impart specific properties.
Biochemistry: Employed in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 2-(Heptyloxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonate esters or amides, depending on the nucleophile. The molecular targets and pathways involved include:
Nucleophilic Attack: The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.
Formation of Intermediates: The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.
類似化合物との比較
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group instead of a heptyloxy group.
Ethanesulfonyl Chloride: Similar structure but lacks the heptyloxy group.
Tosyl Chloride: Contains a toluene group instead of a heptyloxy group.
Uniqueness: 2-(Heptyloxy)ethane-1-sulfonyl chloride is unique due to the presence of the heptyloxy group, which imparts specific hydrophobic properties and influences its reactivity and solubility compared to other sulfonyl chlorides.
特性
分子式 |
C9H19ClO3S |
|---|---|
分子量 |
242.76 g/mol |
IUPAC名 |
2-heptoxyethanesulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-2-3-4-5-6-7-13-8-9-14(10,11)12/h2-9H2,1H3 |
InChIキー |
FVAOUYVFIFKUGD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonamide](/img/structure/B13533862.png)








![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)

